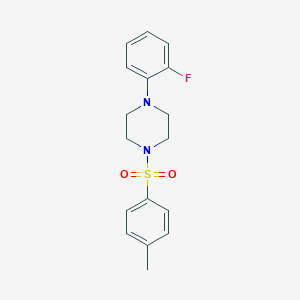![molecular formula C18H14ClN3OS B501400 5-[(2-chlorophenyl)methyl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one CAS No. 716343-43-0](/img/structure/B501400.png)
5-[(2-chlorophenyl)methyl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorobenzyl)-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one core, which is substituted with a 2-chlorobenzyl group and two methyl groups at positions 7 and 9.
Preparation Methods
The synthesis of 3-(2-chlorobenzyl)-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[3,2-d]pyrimidin-4(3H)-one core: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminothiophenes and carbonyl compounds.
Introduction of the 2-chlorobenzyl group: This step often involves nucleophilic substitution reactions where the 2-chlorobenzyl group is introduced using reagents like 2-chlorobenzyl chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
3-(2-chlorobenzyl)-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown promising biological activities, including antimicrobial and antitubercular properties. It has been evaluated for its activity against Mycobacterium tuberculosis and other pathogenic microorganisms.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-chlorobenzyl)-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterial energy metabolism and leading to cell death . The compound’s structure allows it to bind to the active site of the enzyme, blocking its function and inhibiting bacterial growth.
Comparison with Similar Compounds
3-(2-chlorobenzyl)-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one can be compared with other thienopyrimidinone derivatives, such as:
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but differ in their substituents and biological activities.
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: These derivatives have been studied for their antimalarial and anticancer activities.
Pyrano[4,3-d]thieno[2,3-b]pyridines: These compounds have shown anticonvulsant activity and are structurally related to thienopyrimidinones.
The uniqueness of 3-(2-chlorobenzyl)-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
716343-43-0 |
|---|---|
Molecular Formula |
C18H14ClN3OS |
Molecular Weight |
355.8g/mol |
IUPAC Name |
5-[(2-chlorophenyl)methyl]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
InChI |
InChI=1S/C18H14ClN3OS/c1-10-7-11(2)21-17-14(10)15-16(24-17)18(23)22(9-20-15)8-12-5-3-4-6-13(12)19/h3-7,9H,8H2,1-2H3 |
InChI Key |
JHESQOOCSDRXAE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)CC4=CC=CC=C4Cl)C |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)CC4=CC=CC=C4Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B501320.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B501321.png)
![4-chloro-3-{[2-(4-isobutylphenyl)propanoyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B501325.png)
![N-(4-fluorophenyl)-4-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B501326.png)

![3,4-dimethyl-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B501332.png)

![3,6-Bis(2-furanyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501334.png)
![2-{[2-(3-benzoylphenyl)propanoyl]amino}-N-(4-fluorophenyl)benzamide](/img/structure/B501335.png)
![4-{[2-(3-benzoylphenyl)propanoyl]amino}-N-(4-fluorophenyl)benzamide](/img/structure/B501336.png)
![6-(4-Tert-butylphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501337.png)
![3-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B501338.png)
![N-[3-(3-toluidinocarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B501339.png)
![6-(4-Chlorobenzyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501340.png)
